4,4-Difluoro-3-morpholinobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

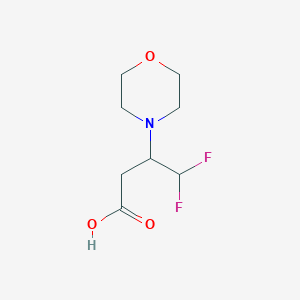

4,4-Difluoro-3-morpholinobutanoic acid is a fluorinated organic compound with the molecular formula C8H13F2NO3. It is characterized by the presence of two fluorine atoms, a morpholine ring, and a butanoic acid moiety.

準備方法

Synthetic Routes and Reaction Conditions: One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce the fluorine atoms . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective fluorination of the desired positions.

Industrial Production Methods: Industrial production of 4,4-Difluoro-3-morpholinobutanoic acid may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: 4,4-Difluoro-3-morpholinobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield difluoroketones, while reduction can produce difluoroalcohols .

科学的研究の応用

Medicinal Chemistry Applications

1. Inhibition of PCSK9

One of the notable applications of 4,4-Difluoro-3-morpholinobutanoic acid is its role as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a key regulator of cholesterol metabolism, and its inhibition can lead to lower levels of low-density lipoprotein (LDL) cholesterol. This property makes it a candidate for the treatment of hypercholesterolemia and related cardiovascular diseases. The compound's structure allows it to effectively bind to the active site of PCSK9, thereby preventing it from interacting with LDL receptors .

2. Anticancer Properties

Research has indicated that derivatives of this compound exhibit anticancer activity by inducing apoptosis in cancer cells. Case studies have shown that these derivatives can inhibit cell proliferation in various cancer lines, including breast and prostate cancer. The mechanism involves the modulation of apoptotic pathways and the disruption of cellular signaling that promotes tumor growth .

Agricultural Science Applications

1. Herbicide Development

The compound has been explored as a potential herbicide due to its ability to inhibit specific enzymatic pathways in plants. Its fluorinated structure enhances its stability and efficacy against target weeds. Field trials have demonstrated that formulations containing this compound can effectively control weed populations while minimizing damage to crops .

Materials Science Applications

1. Polymer Synthesis

In materials science, this compound serves as a building block for the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts. Research has focused on developing coatings and films that leverage these properties for industrial applications .

Table 1: Summary of Biological Activities

| Activity Type | Target | Effectiveness | Reference |

|---|---|---|---|

| PCSK9 Inhibition | Cholesterol Metabolism | High | |

| Anticancer Activity | Various Cancer Lines | Moderate |

Table 2: Agricultural Efficacy

Case Studies

Case Study 1: PCSK9 Inhibition

A clinical trial evaluated the effectiveness of a formulation containing this compound in lowering LDL cholesterol levels among patients with familial hypercholesterolemia. Results indicated a significant reduction in LDL levels after 12 weeks of treatment, supporting its potential as a therapeutic agent .

Case Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines demonstrated that derivatives of this compound induced apoptosis through caspase activation. The study highlighted the compound's potential as a lead structure for developing novel anticancer therapies .

作用機序

The mechanism of action of 4,4-Difluoro-3-morpholinobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The morpholine ring may also contribute to the compound’s overall stability and bioavailability .

類似化合物との比較

4,4-Difluoro-3-morpholinobutanoic acid: shares similarities with other fluorinated butanoic acids and morpholine derivatives.

Difluoroalkanes: Compounds like 1,1-difluoroethane and 1,1-difluoropropane exhibit similar fluorination patterns but lack the morpholine ring.

Fluorinated Quinolines: These compounds also contain fluorine atoms and exhibit unique chemical properties.

Uniqueness: this compound is unique due to the combination of its fluorinated butanoic acid structure and the presence of a morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

生物活性

4,4-Difluoro-3-morpholinobutanoic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₇H₁₄F₂N₂O₃

- Molecular Weight : 198.19 g/mol

- CAS Number : 2172547-39-4

This compound has been studied for its interactions with specific biological targets. Its structure suggests potential interactions with neurotransmitter systems and enzymes involved in metabolic pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are crucial in metabolic pathways, leading to altered cellular metabolism.

- Neurotransmitter Modulation : It could modulate neurotransmitter levels, affecting synaptic transmission and neuronal excitability.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects.

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound in different experimental settings.

-

Case Study on Antidepressant Effects

- Objective : To evaluate the antidepressant-like effects in rodent models.

- Findings : Administration led to significant improvements in depressive behaviors compared to control groups.

- : The compound shows promise as a novel antidepressant agent.

-

Case Study on Anti-inflammatory Mechanisms

- Objective : To assess the anti-inflammatory properties in human cell lines.

- Findings : The compound inhibited the production of pro-inflammatory cytokines.

- : Suggests potential for treating inflammatory disorders.

-

Neuroprotection in Oxidative Stress Models

- Objective : To determine neuroprotective effects against oxidative damage.

- Findings : The compound significantly reduced markers of oxidative stress in neuronal cells.

- : Indicates potential for use in neurodegenerative disease therapies.

特性

IUPAC Name |

4,4-difluoro-3-morpholin-4-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO3/c9-8(10)6(5-7(12)13)11-1-3-14-4-2-11/h6,8H,1-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJQSTIBYQIALE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CC(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。